

Unveiling Sophoridine: A Technical Guide to a Promising Quinolizidine Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sornidipine*

Cat. No.: *B1622094*

[Get Quote](#)

A note on the nomenclature: Initial searches for "**Sornidipine**" did not yield relevant results, suggesting a potential misspelling. The vast body of scientific literature points towards "Sophoridine," a quinolizidine alkaloid with significant pharmacological interest. This technical guide will focus on the discovery, derivatives, and mechanisms of Sophoridine, assuming this to be the intended subject of inquiry.

Executive Summary

Sophoridine, a natural quinolizidine alkaloid, has emerged as a molecule of significant interest in pharmaceutical research due to its diverse and potent pharmacological activities. Isolated from traditional medicinal plants, primarily of the *Sophora* genus, its journey from a natural product to a clinically approved anticancer agent in China underscores its therapeutic potential. This document provides an in-depth technical overview of Sophoridine, encompassing its discovery, the synthesis and evaluation of its derivatives, detailed experimental protocols, and an exploration of its molecular mechanisms of action through signaling pathway diagrams. The quantitative data presented herein offers a comparative analysis of Sophoridine and its analogues, providing a valuable resource for researchers, scientists, and drug development professionals.

Discovery and History

Sophoridine is a naturally occurring compound that can be isolated from several medicinal herbs, including *Sophora flavescens* Alt, *Sophora alopecuroides* L, and *Sophora viciifolia* Hance.^[1] Its antitumor activity was first identified in 1977, which subsequently led to its

approval for clinical research in 1993.^[2] In 2005, the China Food and Drug Administration (CFDA) approved sophoridine for the treatment of various cancers, including gastric, lung, and liver cancer, citing its low toxicity profile.^{[2][3]} This approval marked a significant milestone in the development of traditional medicine-derived compounds for modern therapeutic applications.

Pharmacological Activities of Sophoridine

Sophoridine exhibits a broad spectrum of pharmacological effects, which have been extensively investigated.^{[1][4][5]} These activities are summarized below, with quantitative data for its anticancer and antiviral effects detailed in the subsequent tables.

- **Anticancer Activity:** Sophoridine has demonstrated significant efficacy against a variety of cancer cell lines, including those of the stomach, lungs, and liver.^[2] It has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis.^{[1][6]}
- **Anti-inflammatory Activity:** The compound alleviates inflammatory responses by suppressing key signaling pathways such as NF-κB and MAPK.^[4]
- **Antiviral Activity:** Sophoridine has shown potent antiviral activity against several viruses, including Hepatitis B Virus (HBV), enterovirus 71, and coxsackievirus B3.^{[1][4]}
- **Neuroprotective and Analgesic Effects:** Studies have indicated that sophoridine possesses neuroprotective properties and can be effective in managing cancer-related pain.^{[1][4]}
- **Cardiovascular Protection:** Sophoridine has demonstrated beneficial effects on the cardiovascular system, including anti-arrhythmic properties and protection against acute myocardial ischemia.^{[1][4]}

Sophoridine Derivatives and Structure-Activity Relationships

To enhance the therapeutic potential and address the limitations of the parent compound, numerous derivatives of Sophoridine have been synthesized and evaluated. These modifications have often focused on improving anticancer potency, solubility, and pharmacokinetic properties.

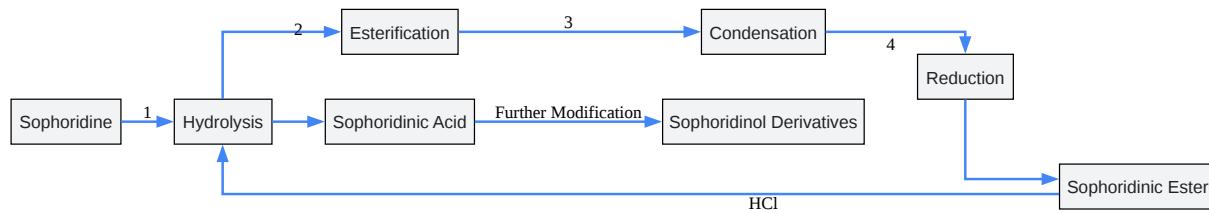
Quantitative Data: Anticancer Activity of Sophoridine and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sophoridine and some of its key derivatives against various human cancer cell lines.

Compound	Cell Line	Cancer Type	IC50 (µM)	Reference
Sophoridine	SGC7901	Gastric Cancer	3.52	[1]
AGS	Gastric Cancer	3.91	[1]	
HepG2	Liver Cancer	>80	[1]	
HCT116	Colon Cancer	>80	[1]	
H1299	Lung Cancer	>80	[1]	
U87	Glioblastoma	>80	[1]	
MCF-7	Breast Cancer	>80	[1]	
KB	Oral Cancer	>80	[1]	
Derivative 2	MCF-7	Breast Cancer	3.1	[1][4]
MCF-7/AMD	Adriamycin-resistant Breast Cancer	3.1	[1][4]	
Derivative 3	HepG2	Liver Cancer	0.011 - 0.041	[1][7]
HCT116	Colon Cancer	0.011 - 0.041	[1][7]	
H1299	Lung Cancer	0.011 - 0.041	[1][7]	
U87	Glioblastoma	0.011 - 0.041	[1][7]	
MCF-7	Breast Cancer	0.011 - 0.041	[1][7]	
KB	Oral Cancer	0.011 - 0.041	[1][7]	
Derivatives 4a-f	Various	Various Cancers	3.8 - 5.4	[1][4]
Derivative 5	Various	Various Cancers	-	[1][4]
Derivatives 6a-e	S180	Sarcoma	1.01 - 3.56	[1]
H22	Hepatoma	1.01 - 3.56	[1]	
Derivative 7	HepG2	Liver Cancer	0.93 - 1.89	[1]
SMMC-7721	Liver Cancer	0.93 - 1.89	[1]	

HeLa	Cervical Cancer	0.93 - 1.89	[1]
CNE1	Nasopharyngeal Carcinoma	0.93 - 1.89	[1]
CNE2	Nasopharyngeal Carcinoma	0.93 - 1.89	[1]
MCF7	Breast Cancer	0.93 - 1.89	[1]
Derivative 26	HepG-2	Liver Cancer	[8] [9]

Quantitative Data: Antiviral Activity of Sophoridine

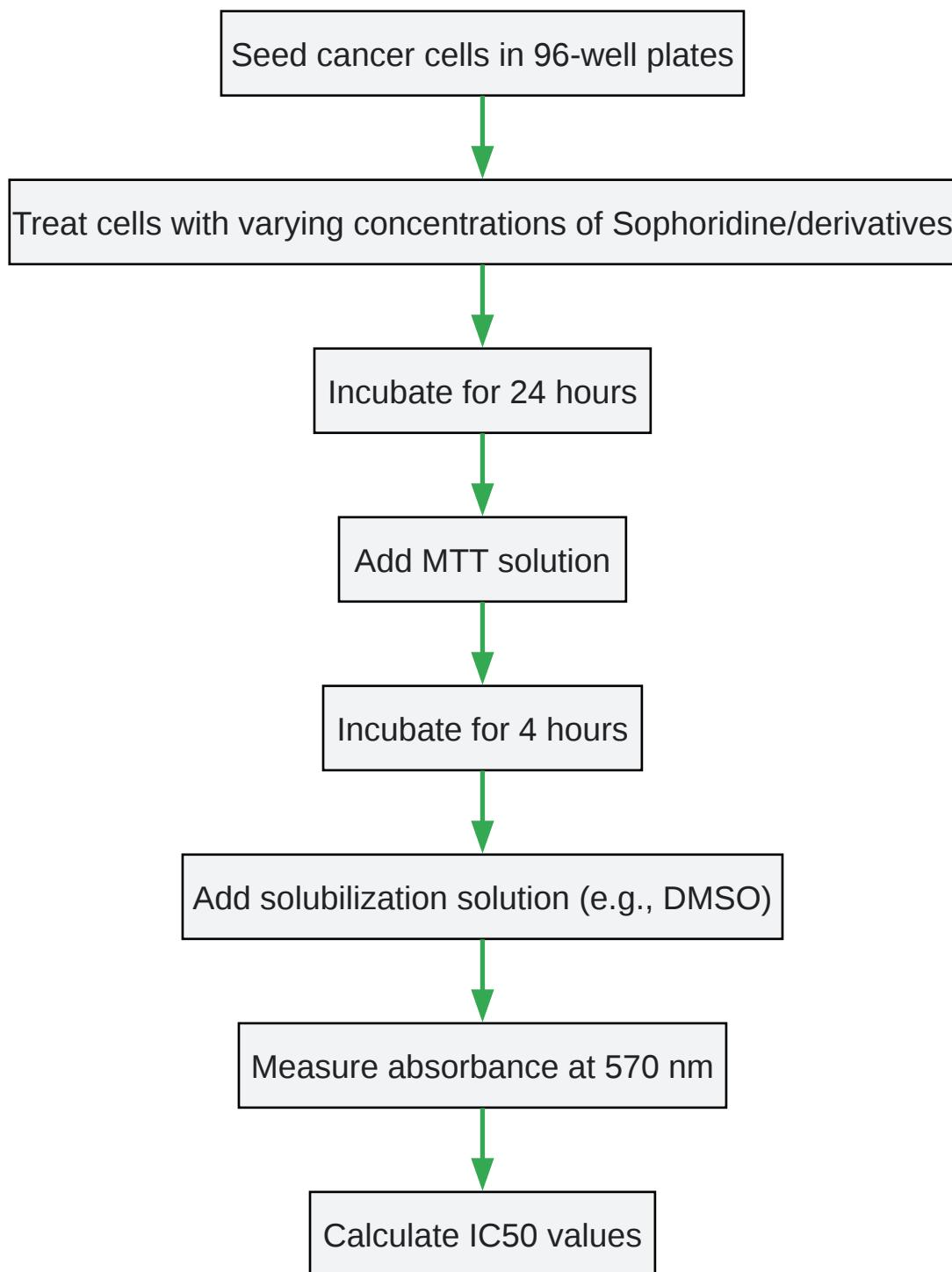

The following table presents data on the antiviral activity of Sophoridine.

Virus	Cell Line	Parameter	Value	Reference
Hepatitis B Virus (HBV)	HepG 2.2.15	HBsAg Inhibition at 0.4 mM	40.2%	[4]
Enterovirus 71	Vero	IC50	354 µg/mL	[10]

Experimental Protocols

General Synthesis of Sophoridine Derivatives

The synthesis of various Sophoridine derivatives often starts from the commercially available parent compound. A general workflow for the synthesis of N-substituted sophoridinic acid/ester and sophoridinol derivatives is outlined below.[\[6\]](#)


[Click to download full resolution via product page](#)

General synthetic workflow for sophoridine derivatives.

A representative experimental protocol for the synthesis of N-substituted sophoridinic acid derivatives involves a four-step procedure starting from sophoridine: hydrolysis, esterification, condensation, and reduction to yield the sophoridinic ester, which is then hydrolyzed to the corresponding acid.^[6] Further modifications can be introduced at the nitrogen atom.

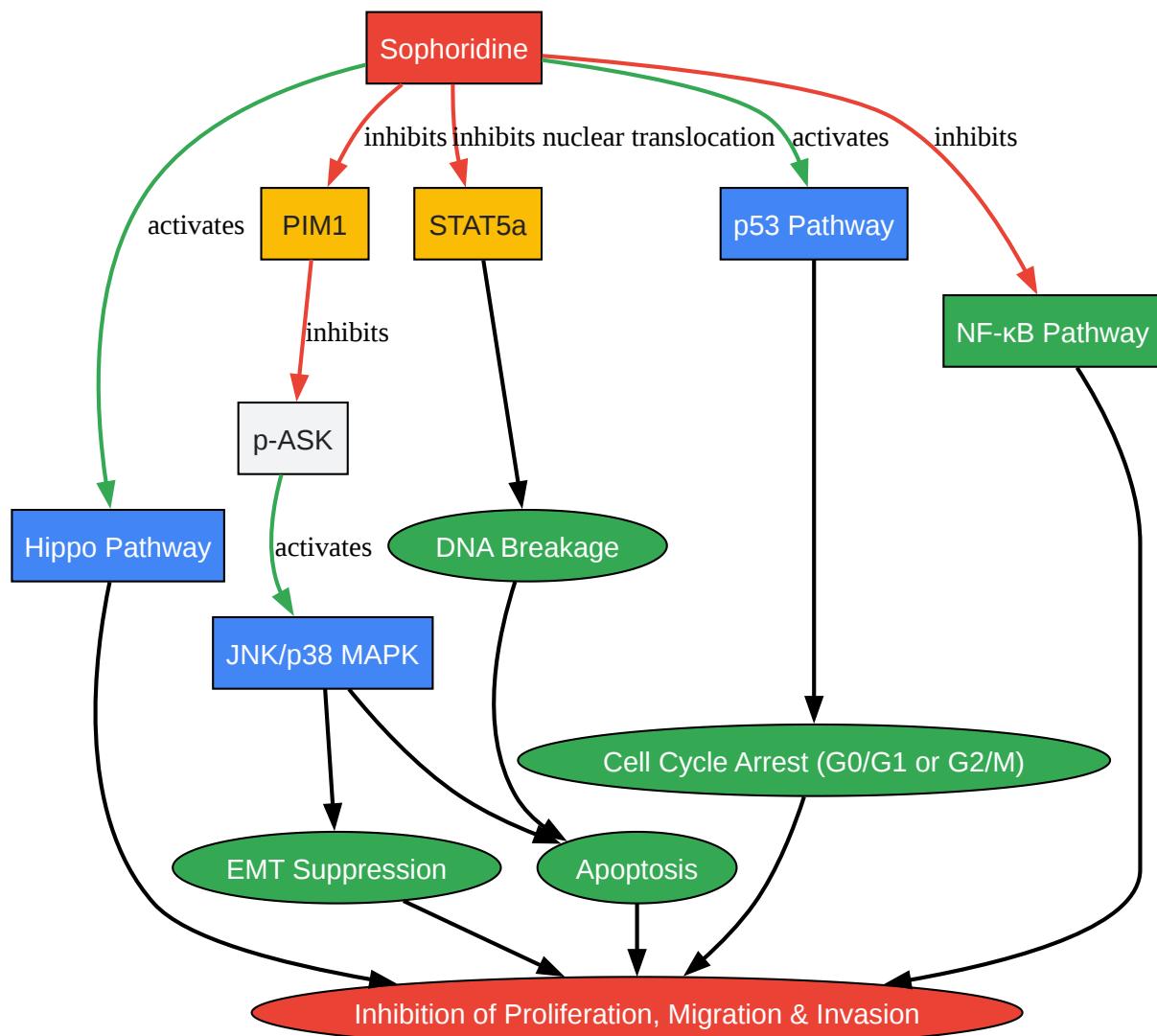
MTT Assay for Cytotoxicity Evaluation

The anti-proliferative activity of Sophoridine and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.

Protocol:


- Cancer cells are seeded in 96-well plates at an appropriate density.
- After cell attachment, they are treated with various concentrations of the test compounds (Sophoridine or its derivatives) for a specified period, typically 24 to 72 hours.[6][8]
- Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[8]

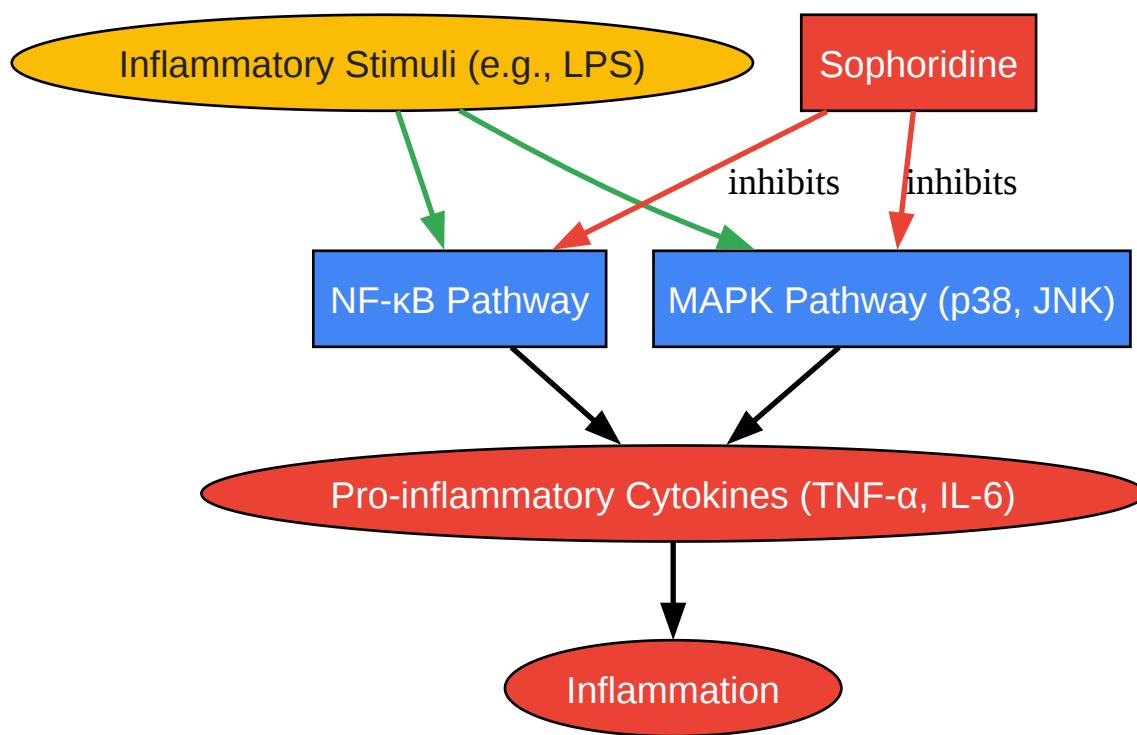
Molecular Mechanisms of Action and Signaling Pathways

Sophoridine exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for its rational development as a therapeutic agent.

Anticancer Signaling Pathways

Sophoridine's anticancer activity is mediated through the regulation of several key signaling pathways that control cell proliferation, apoptosis, and metastasis.

[Click to download full resolution via product page](#)


Anticancer signaling pathways modulated by Sophoridine.

In breast cancer, Sophoridine has been shown to target PIM1, leading to the activation of the JNK and p38 MAPK signaling pathways, which in turn induces apoptosis and suppresses epithelial-mesenchymal transition (EMT).^[11] It also activates the Hippo and p53 signaling

pathways, contributing to the inhibition of lung cancer cell proliferation.[1][12] Furthermore, Sophoridine can inhibit the NF-κB pathway and block the nuclear translocation of STAT5a, leading to DNA breakage and apoptosis.[1][4] The compound has also been observed to induce cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell types.[1][13]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Sophoridine are primarily attributed to its ability to suppress pro-inflammatory signaling cascades.

[Click to download full resolution via product page](#)

Anti-inflammatory signaling pathway of Sophoridine.

In models of inflammation, such as LPS-induced lung injury, Sophoridine has been demonstrated to alleviate the inflammatory response by suppressing the phosphorylation of key proteins in the NF-κB (p65 and IκB) and MAPK (p38 and JNK) pathways.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Conclusion

Sophoridine stands as a compelling example of a natural product with significant therapeutic potential that has been successfully translated into a clinical application. Its multifaceted pharmacological profile, particularly its anticancer activity, has spurred extensive research into its derivatives to further optimize its efficacy and safety. The detailed understanding of its molecular mechanisms of action, involving the modulation of critical signaling pathways, provides a solid foundation for the rational design of novel Sophoridine-based therapeutics. This technical guide consolidates the current knowledge on Sophoridine, offering a valuable resource to guide future research and development efforts in harnessing the full therapeutic potential of this remarkable quinolizidine alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Sophoridinol Derivatives as a Novel Family of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 13. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- To cite this document: BenchChem. [Unveiling Sophoridine: A Technical Guide to a Promising Quinolizidine Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622094#discovery-of-sornidipine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com